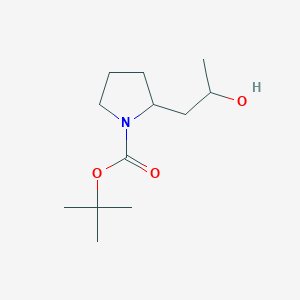

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate

説明

特性

CAS番号 |

1536327-97-5 |

|---|---|

分子式 |

C12H23NO3 |

分子量 |

229.32 g/mol |

IUPAC名 |

tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |

InChIキー |

PEIYIQMKMZTUHV-UHFFFAOYSA-N |

正規SMILES |

CC(CC1CCCN1C(=O)OC(C)(C)C)O |

製品の起源 |

United States |

準備方法

General Synthetic Route

The primary and most documented synthetic method involves the protection of 2-pyrrolidinemethanol with di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butyl carbamate. The reaction typically proceeds in an organic solvent such as dichloromethane, which facilitates solubility and ease of purification. The general reaction scheme is:

- Starting Material: 2-pyrrolidinemethanol

- Reagent: Di-tert-butyl dicarbonate

- Solvent: Dichloromethane

- Product: this compound

This method is widely used due to its straightforwardness and the stability of the resulting Boc-protected amine.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 2-pyrrolidinemethanol + Boc2O | Protection of amine group as Boc carbamate |

| 2 | Dichloromethane solvent | Solubilizes reactants and aids purification |

| 3 | Purification (e.g., extraction, recrystallization) | Isolation of pure tert-butyl carbamate product |

Asymmetric Lithiation-Trapping Strategies for N-Boc Pyrrolidines

More advanced synthetic routes involve asymmetric lithiation of N-Boc pyrrolidine derivatives to introduce stereochemical control in the synthesis of substituted pyrrolidines, including hydroxypropyl variants. These methods are relevant for preparing enantioenriched compounds with high stereoselectivity.

- Lithiation Agent: sec-Butyllithium (s-BuLi)

- Chiral Ligand: (−)-Sparteine or surrogates

- Solvent: Ether solvents such as diethyl ether or tetrahydrofuran (THF)

- Temperature: Typically −78 °C to −30 °C to maintain configurational stability of lithiated intermediates

- Electrophile: Various, including aldehydes or ketones to introduce hydroxyl groups

This method involves the lithiation of the nitrogen-protected pyrrolidine followed by trapping with electrophiles to yield α-substituted products with high enantiomeric ratios (up to >99:1 er). The hydroxypropyl side chain can be introduced via trapping with appropriate hydroxy-containing electrophiles or further functional group transformations post-lithiation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Lithiation reagent | sec-Butyllithium (s-BuLi) | Strong base for deprotonation |

| Chiral ligand | (−)-Sparteine or surrogate | Induces asymmetry |

| Solvent | Diethyl ether or THF | Influences complexation and reactivity |

| Temperature | −78 °C to −30 °C | Maintains intermediate stability |

| Electrophile | Aldehydes, ketones, or silyl chlorides | Determines final substitution pattern |

| Yield and selectivity | Moderate to high (35-88% yield, up to 99:1 er) | Dependent on electrophile and conditions |

Purification and Characterization

Typical purification methods include extraction, recrystallization, and chromatographic techniques to isolate the pure tert-butyl carbamate derivative. Characterization is performed using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection | 2-pyrrolidinemethanol | Di-tert-butyl dicarbonate, CH2Cl2 | Simple, high yield, scalable | Requires careful purification |

| Asymmetric Lithiation-Trapping | N-Boc pyrrolidine | s-BuLi, (−)-sparteine, THF, −78 °C | High stereoselectivity, versatile | Requires low temperature, sensitive |

科学的研究の応用

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidine ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .

類似化合物との比較

Structural Analogues with Aromatic Substituents

describes three tert-butyl 2-(substituted benzyl)pyrrolidine-1-carboxylates:

tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate : Molecular weight 206 g/mol , yield 30%.

tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate : Molecular weight 220 g/mol , yield 61%.

tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate : Molecular weight 234 g/mol , yield 70% .

| Parameter | Target Compound | 2-Methylbenzyl | 3,5-Dimethylbenzyl | 4-Isopropylbenzyl |

|---|---|---|---|---|

| Substituent | 2-Hydroxypropyl | 2-Methylbenzyl | 3,5-Dimethylbenzyl | 4-Isopropylbenzyl |

| Molecular Weight (g/mol) | 229.32 | 206 | 220 | 234 |

| Yield | N/A | 30% | 61% | 70% |

| Key Features | Hydrophilic | Aromatic | Steric hindrance | Branched alkyl |

Key Differences :

Pyrrolidine Derivatives with Heteroaromatic Substituents

and highlight pyridine-containing analogs:

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1030306-71-9).

5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (CAS 1030306-73-1) .

Comparison :

- Electronic Properties : Pyridine analogs possess electron-deficient aromatic systems, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

- Functional Groups : The presence of iodo , methoxy , or silyl ether groups in these derivatives contrasts with the target compound’s hydroxyl group, which is more reactive in hydrogen bonding or oxidation reactions .

Spiro-Pyrrolidine-Oxindole Derivatives

and describe complex spiro-pyrrolidine-oxindoles (e.g., compound 328 and 330 ) with applications in alkaloid synthesis:

- 328 : Yield 94%, molecular weight 628.35 g/mol, featuring a prop-1-en-1-yl group and spiro ring .

- 330 : Yield 85%, molecular weight 628.35 g/mol, containing a formyl group .

| Parameter | Target Compound | Spiro-Oxindole 328 | Spiro-Oxindole 330 |

|---|---|---|---|

| Molecular Weight | 229.32 | 628.35 | 628.35 |

| Yield | N/A | 94% | 85% |

| Key Functional Groups | Hydroxypropyl | Prop-1-en-1-yl | Formyl |

Key Differences :

- Spiro-oxindoles are high-molecular-weight constructs with intricate stereochemistry, contrasting with the simpler pyrrolidine scaffold of the target compound .

- Their synthesis involves multi-step protocols (e.g., osmium tetroxide oxidation), whereas the target compound’s route is likely less complex .

Enantiomeric Considerations

The target compound’s (2R)-enantiomer (CAS 2228036-67-5) highlights the importance of stereochemistry in biological activity or chiral resolution. This contrasts with racemic analogs (e.g., ’s benzyl derivatives), where stereochemical purity is unspecified.

Research Implications

- Synthetic Utility : The hydroxypropyl group in the target compound offers a handle for further derivatization (e.g., esterification, glycosylation) compared to inert aromatic or silyl-protected analogs .

- Physicochemical Properties : While data on the target’s solubility or melting point are absent, its hydroxyl group likely improves aqueous solubility relative to lipophilic benzyl or pyridine derivatives .

生物活性

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate (TBHPPC) is a compound that has garnered attention in various fields of biological research, particularly in drug development and enzyme studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

TBHPPC is characterized by the following chemical structure:

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 13425759

The compound features a pyrrolidine ring, which is significant for its biological interactions, and a tert-butyl group that enhances its lipophilicity, facilitating membrane permeability.

TBHPPC interacts with various biological targets, primarily through enzyme inhibition and modulation of protein-ligand interactions. The specific mechanisms include:

- Enzyme Inhibition : TBHPPC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, it may act as an inhibitor of kinases or proteases, which are crucial in cancer progression and other diseases .

- Protein-Ligand Interactions : The compound can serve as a ligand for specific receptors or proteins, modulating their activity and influencing signaling pathways relevant to disease states.

Biological Activity and Research Findings

Recent studies have highlighted the biological activities associated with TBHPPC:

- Anticancer Properties : TBHPPC has demonstrated potential anticancer activity. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways . For example, in a study involving FaDu hypopharyngeal tumor cells, TBHPPC exhibited cytotoxic effects comparable to established chemotherapeutics .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Research suggests that TBHPPC may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary findings indicate that TBHPPC may possess antimicrobial properties against certain bacterial strains, potentially serving as a scaffold for developing new antibiotics .

Case Studies

Several case studies have explored the efficacy of TBHPPC in various contexts:

- Cancer Treatment : A study focused on TBHPPC's ability to inhibit tumor growth in xenograft models showed promising results. The compound reduced tumor size significantly compared to control groups, indicating its potential as an anticancer agent .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, TBHPPC administration led to improved cognitive function and reduced amyloid-beta plaque formation, suggesting its role in modifying disease progression .

Comparative Analysis

To better understand the unique properties of TBHPPC, a comparison with similar compounds is useful:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| TBHPPC | Pyrrolidine derivative | Anticancer, Neuroprotective | Unique due to hydroxypropyl substitution |

| Piperidine Analog | Piperidine ring | Anticancer | Similar mechanism but less effective in neuroprotection |

| Other Pyrrolidine Derivatives | Varied substitutions | Antimicrobial | Varying efficacy depending on structure |

化学反応の分析

Deprotection and Functionalization

The Boc group is cleavable under acidic conditions, exposing the pyrrolidine amine for downstream reactions:

-

Boc Deprotection :

-

Hydroxyl Group Reactions :

The hydroxypropyl side chain undergoes standard alcohol transformations:-

Mesylation : Reaction with methanesulfonyl chloride (MsCl) and triethylamine in ethyl acetate yields a mesylate intermediate (precursor for nucleophilic substitution) .

-

Oxidation : Potential conversion to ketones using MnO₂ or other oxidants, though direct examples are not documented in provided sources.

-

Reductive and Oxidative Transformations

The compound participates in reductive amination and nitroxide synthesis:

-

Reductive Cyclization :

Aliphatic γ-nitroketones (structural analogs) undergo reductive cyclization with LiAlH₄ to form pyrroline N-oxides, suggesting potential for similar reactivity in derivatives . -

Nitroxide Synthesis :

Nitrone intermediates (e.g., 12a,b ) react with ethyllithium to form hydroxylamines, which oxidize to stable nitroxides (14a,b ) in the presence of methylene blue .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitrone formation | LiAlH₄ reduction → MnO₂ oxidation | Hydroxylamine intermediates |

| Nitroxide generation | Air oxidation + methylene blue | Stable radicals for spin-labeling studies |

Nucleophilic Substitution and Cross-Coupling

The hydroxypropyl group facilitates SN2 reactions:

-

Alkylation :

Reaction with Cs₂CO₃ and bromo-indole derivatives in DMF/DMSO at 110°C yields N-alkylated products (e.g., 4-(5-bromo-1H-indol-3-yl)-5-chloropyrimidin-2-amine) .

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| Mesylated intermediate + indole-pyrimidine | Cs₂CO₃, DMF/DMSO, 110°C | 16 h | 58% |

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 100°C may lead to Boc group cleavage.

-

Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) require anhydrous conditions to prevent hydrolysis.

Comparative Reactivity of Analogues

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| Tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | Bromophenyl substituent | Enhanced electrophilicity for Suzuki coupling |

| 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl | Dual tert-butyl groups | Resistance to reduction due to steric hindrance |

Key Insights:

-

The Boc group enables selective amine protection, critical for multi-step syntheses.

-

The hydroxypropyl side chain’s versatility supports mesylation, oxidation, and alkylation.

-

Stability under acidic/thermal conditions must be carefully controlled to avoid decomposition.

Experimental protocols from and mechanistic parallels from underpin these findings.

Q & A

Q. What are the common synthetic routes and optimization strategies for tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate?

Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. For example:

- Stepwise Protection : Use tert-butyl carbamate (Boc) to protect the pyrrolidine nitrogen, followed by hydroxypropyl group introduction via alkylation or nucleophilic substitution .

- Purification : Column chromatography (e.g., 20–50% EtOAc/hexane gradients) is critical for isolating intermediates and final products, as demonstrated in analogous syntheses of pyrrolidine derivatives .

- Yield Optimization : Adjust reaction temperature, solvent polarity (e.g., THF or DCM), and stoichiometry of reagents like EDCI or DCC for coupling steps .

Q. How can researchers characterize this compound using spectroscopic methods?

Key techniques include:

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Keep under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the Boc group .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood due to undefined toxicity profiles . Avoid exposure to moisture or strong acids/bases to maintain stability .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis of chiral derivatives?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-hydroxypropyl precursors) to dictate stereochemistry at the pyrrolidine C2 position .

- Asymmetric Catalysis : Employ catalysts like Jacobsen’s Co-salen complexes for hydroxyl group introduction with >90% enantiomeric excess (e.e.) .

- Chromatographic Resolution : Separate diastereomers using chiral columns (e.g., Chiralpak IA/IB) if racemic mixtures form .

Q. How can discrepancies in reported reaction yields be resolved?

- Parameter Screening : Systematically test variables (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For instance, THF may improve solubility over DCM in coupling reactions .

- Reagent Purity : Ensure Boc-anhydride and hydroxypropyl precursors are freshly distilled or recrystallized to avoid side reactions .

- Cross-Validation : Compare results with independent literature protocols (e.g., tert-butyl pyrrolidine carboxylate derivatives synthesized under similar conditions) .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- QSAR/QSPR Modeling : Use software like Gaussian or Schrödinger to calculate Fukui indices, identifying nucleophilic (hydroxyl group) and electrophilic (Boc carbonyl) sites .

- Density Functional Theory (DFT) : Simulate transition states for reactions (e.g., Boc deprotection with TFA) to predict activation energies and mechanistic pathways .

Q. How to design biological activity studies for this compound?

- Target Identification : Screen against therapeutic targets (e.g., calcium channels) using in vitro assays (FLIPR for Ca²⁺ flux) .

- Structural Analogs : Compare bioactivity with derivatives like tert-butyl 2-oxo-5,6-dihydropyridine-1-carboxylate, which show cardiovascular activity .

- Metabolic Stability : Assess hepatic microsome stability to guide pharmacokinetic optimization .

Data Contradiction Analysis

Example : Conflicting NMR data for hydroxypropyl protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。